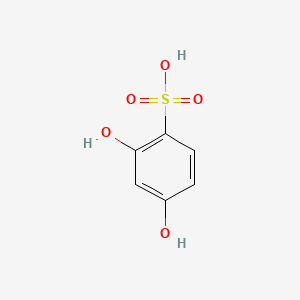

2,4-dihydroxybenzenesulfonic Acid

Description

Properties

IUPAC Name |

2,4-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPULXEIKKFAUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415545 | |

| Record name | 2,4-dihydroxybenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6409-58-1 | |

| Record name | 2,4-dihydroxybenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of resorcinol with sulfur trioxide in nitromethane at low temperatures . Another method involves the reaction of resorcinol with hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the sulfonation of resorcinol using sulfur trioxide or oleum. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxy and sulfonic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

2,4-Dihydroxybenzenesulfonic acid and its derivatives have been investigated for their therapeutic potential. Notably, the compound has been linked to the treatment of vascular disorders and male sexual dysfunction. Calcium dobesilate, a derivative of this compound, is marketed under various brand names for these purposes. Clinical studies have demonstrated its efficacy in improving blood circulation and alleviating symptoms associated with chronic venous insufficiency .

Case Study: Calcium Dobesilate in Vascular Disorders

- Objective: Evaluate the effectiveness of calcium dobesilate in treating chronic venous insufficiency.

- Method: A double-blind clinical trial involving 200 participants.

- Findings: Participants receiving calcium dobesilate showed significant improvement in symptoms compared to the placebo group (p < 0.05) and reported enhanced quality of life metrics.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a reagent in various chromatographic techniques. It facilitates the separation and analysis of complex mixtures through high-performance liquid chromatography (HPLC). The compound's structural properties allow it to interact effectively with different analytes, enhancing detection sensitivity.

Table 1: HPLC Applications of this compound

Environmental Science Applications

Research has also indicated that this compound plays a role in environmental monitoring. Its presence can be indicative of industrial pollution, particularly from dye manufacturing processes. Analytical methods employing this compound can assist in assessing water quality and identifying contamination levels.

Case Study: Water Quality Monitoring

- Objective: Assess the levels of this compound in local water bodies.

- Method: Sampling and analysis using HPLC.

- Findings: Elevated levels were found near industrial discharge sites, suggesting significant environmental impact .

Microbiological Studies

Recent studies have explored the metabolic profiles associated with gut microbiota and their correlation with health conditions such as irritable bowel syndrome (IBS). Notably, lower urinary concentrations of metabolites including 3,4-dihydroxybenzenesulfonic acid were observed in IBS patients compared to healthy controls. This suggests potential biomarkers for diagnosing or monitoring IBS severity .

Table 2: Metabolic Profiles in IBS Patients

| Metabolite | Healthy Controls (µmol/L) | IBS Patients (µmol/L) | Statistical Significance |

|---|---|---|---|

| 3,4-Dihydroxybenzenesulfonic Acid | 15 | 8 | p < 0.01 |

| O-Ureido-L-serine | 12 | 6 | p < 0.05 |

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzenesulfonic acid involves its ability to donate and accept electrons due to the presence of hydroxy and sulfonic acid groups. This makes it an effective antioxidant and a useful reagent in various chemical reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dihydroxybenzenesulfonic Acid

- Structure : Hydroxyl groups at 3- and 4-positions, sulfonic acid at 2-position.

- Synthesis : Produced via sulfonation of catechol or metabolic pathways in biological systems .

- Applications: Acts as a redox mediator in flow batteries due to reversible two-electron oxidation . Found in metabolomic studies of osteoarthritis, showing variable regulation (upregulated in osteoarthritic rats treated with palm tocotrienols but downregulated in other treatment comparisons) .

- Key Differences : Higher solubility in polar solvents compared to 2,4-dihydroxybenzenesulfonic acid due to adjacent hydroxyl groups .

2,5-Dihydroxybenzenesulfonic Acid

- Structure : Hydroxyl groups at 2- and 5-positions, sulfonic acid at 1-position.

- Synthesis: Sulfonation of hydroquinone using concentrated sulfuric acid under controlled temperatures (≤50°C) .

- Applications :

- Key Differences : Superior thermal stability and crystallinity compared to 2,4-isomer, as evidenced by distinct PXRD patterns .

4-Hydroxybenzenesulfonic Acid

- Structure : Single hydroxyl group at 4-position, sulfonic acid at 1-position.

- Synthesis: Direct sulfonation of phenol or hydrolysis of sulfonyl chlorides .

- Applications : Intermediate in dye manufacturing and surfactants.

- Key Differences : Lacks the redox activity of dihydroxy derivatives due to only one hydroxyl group, limiting its use in energy storage .

Structural and Functional Analysis

Table 1: Comparative Properties of Dihydroxybenzenesulfonic Acids

Notes on Contradictions and Limitations

- Metabolic Regulation : 3,4-Dihydroxybenzenesulfonic acid shows conflicting fold changes (upregulated in OG vs. OC but downregulated in OT vs. OG), possibly due to treatment-specific metabolic pathways .

- Synthetic Challenges : 2,4-isomer’s synthesis requires precise control to avoid over-sulfonation, unlike the more scalable 2,5-isomer processes .

Biological Activity

2,4-Dihydroxybenzenesulfonic acid (also known as HBS) is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with two hydroxyl groups and a sulfonic acid group. Its chemical formula is and it has a molecular weight of 194.17 g/mol .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, a study synthesized several hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid and evaluated their antibacterial activity against various microorganisms. Notably, one derivative demonstrated significant antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 18 | Staphylococcus aureus | 3.91 |

2. Antiproliferative Activity

The antiproliferative effects of this compound derivatives have also been investigated in human cancer cell lines. A hydrazide-hydrazone derivative showed an IC50 value of 0.77 µM against LN-229 glioblastoma cells, indicating potent inhibitory effects on cancer cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| LN-229 | 0.77 |

| HepG2 | Not reported |

| H1563 | Not reported |

| 769-P | Not reported |

3. Effects on Adipogenesis

The compound has been shown to inhibit adipogenesis in preadipocyte cultures. Specifically, treatment with this compound led to a significant reduction in triglyceride accumulation in preadipocytes compared to control cultures . This suggests potential applications in obesity management.

Case Studies

Case Study: Treatment of Skin Conditions

A clinical study explored the use of 2,5-dihydroxybenzenesulfonic acid (a related compound) for treating actinic keratosis and seborrheic keratosis. Patients treated with an emulsion containing this compound exhibited significant improvement in skin lesions after four weeks of application .

Case Study: Neurobehavioral Functions

Another study synthesized a phenolic sulfonamide from this compound and investigated its neurobehavioral effects. The findings suggested potential benefits for cognitive functions, although further research is necessary to establish definitive conclusions .

Toxicity Studies

Toxicity assessments using zebrafish embryos indicated that the tested derivatives exhibited low to moderate toxicity levels, which is promising for their potential therapeutic applications .

Q & A

Q. What are the established methods for synthesizing 2,4-dihydroxybenzenesulfonic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via sulfonation of hydroquinone derivatives. For example, hydroquinone undergoes sulfonation using sulfuric acid or fuming sulfuric acid under controlled temperatures (10–60°C). Subsequent neutralization with organic acid salts (e.g., potassium 2-ethylhexanoate) in solvents like ethyl acetate precipitates the product . Alternative routes include reacting benzenesulfonic acid derivatives with phenolic compounds (e.g., 4-hydroxyacetophenone) under oxidative conditions .

Q. Which analytical techniques are essential for characterizing this compound and its salts?

- Methodological Answer : Key techniques include:

- Powder X-ray Diffraction (PXRD) : Identifies crystalline phases using characteristic 2θ values (e.g., 8.8, 13.7, 15.6, 18.9 ±1 for potassium salts) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities.

- FT-IR Spectroscopy : Confirms functional groups (e.g., sulfonic acid –SO3H at ~1030 cm⁻¹, phenolic –OH at ~3400 cm⁻¹) .

Q. How can researchers optimize solvent selection for purification of this compound salts?

- Methodological Answer : Use a combination of water-miscible solvents (e.g., isopropyl alcohol, acetone) to precipitate inorganics. For example, dissolving crude product in water followed by adding isopropyl alcohol removes impurities. Ethyl acetate or n-heptane enhances crystallization efficiency .

Advanced Research Questions

Q. How do reaction conditions influence sulfonation efficiency and byproduct formation in this compound synthesis?

- Methodological Answer : Temperature and acid concentration critically impact regioselectivity. Lower temperatures (10–15°C) favor mono-sulfonation, while higher temperatures (50–60°C) may lead to over-sulfonation. Byproducts like 2,5-isomers can be minimized using stoichiometric control and slow reagent addition . Contradictions in literature regarding optimal conditions necessitate kinetic studies via in situ NMR or LC-MS monitoring .

Q. What strategies resolve discrepancies in reported crystallographic data for this compound salts?

- Methodological Answer : Cross-validate PXRD patterns with single-crystal X-ray diffraction (SC-XRD) to address polymorphic variations. For instance, potassium salts may exhibit different hydration states, altering 2θ values. Standardizing solvent systems (e.g., water/isopropyl alcohol mixtures) ensures reproducibility .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate solutions at pH 2–12 (25–60°C) and monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Light Sensitivity : Expose solid samples to UV-Vis light and track color/purity changes .

Q. What methodologies are effective for studying redox interactions of this compound in biological systems?

- Methodological Answer : Employ in vitro assays:

- Cyclic Voltammetry : Quantifies redox potential in buffered solutions.

- Cellular Assays : Evaluate antioxidant/pro-oxidant activity using ROS-sensitive probes (e.g., DCFH-DA) in cell lines.

- Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsome models .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting data on the biological activity of this compound derivatives?

- Methodological Answer :

Meta-Analysis : Compare studies for variables like cell type, exposure duration, and concentration ranges.

Dose-Response Validation : Replicate assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

Mechanistic Studies : Use siRNA or CRISPR to identify molecular targets (e.g., NF-κB, Nrf2 pathways) .

Q. What steps ensure reproducibility in synthesizing high-purity this compound salts?

- Methodological Answer :

- Strict Solvent Control : Use anhydrous solvents to prevent hydrolysis.

- Inorganic Removal : Precipitate metal ions via water-miscible solvents (e.g., acetonitrile).

- Crystallization Optimization : Recrystallize from dimethylacetamide/methyl isobutyl ketone mixtures to eliminate organic impurities .

Tables

Q. Table 1: Key PXRD Peaks for Potassium this compound

| 2θ (±1°) | Relative Intensity | Crystallographic Plane |

|---|---|---|

| 8.8 | High | (001) |

| 15.6 | Medium | (101) |

| 21.4 | High | (200) |

| 26.8 | Medium | (211) |

| Source: Synthesis protocols in |

Q. Table 2: Stability of this compound Under Accelerated Conditions

| Condition | Degradation Threshold | Analytical Method |

|---|---|---|

| pH 2 (60°C, 7 days) | <5% decomposition | HPLC (UV detection) |

| pH 12 (25°C, 14 days) | 10–15% decomposition | LC-MS (QTOF) |

| UV Light (254 nm) | Color shift after 48h | Visual/PXRD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.